Ethyl 4-aminothiazole-2-carboxylate
Description
Significance of Heterocyclic Compounds in Scientific Discovery
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. openaccessjournals.com The presence of these heteroatoms, such as nitrogen, sulfur, and oxygen, imparts distinct physical, chemical, and biological properties to the molecules. openaccessjournals.comijraset.com This structural diversity makes them fundamental building blocks in numerous areas of science and technology. openaccessjournals.com
The significance of heterocyclic compounds is underscored by their prevalence in nature, forming the core of many essential biomolecules like DNA, RNA, vitamins, and hormones. ijsrtjournal.comnveo.org Furthermore, a vast number of pharmaceuticals and agrochemicals are based on heterocyclic scaffolds. ijraset.com Over 90% of new drugs approved feature heterocyclic motifs, highlighting their critical role in medicinal chemistry and drug discovery. ijraset.comnveo.org The ability to synthesize a wide variety of heterocyclic structures allows chemists to design molecules with specific, desired properties for a range of applications, from medicine to materials science. openaccessjournals.comijraset.com
Overview of 2-Aminothiazole (B372263) Derivatives in Research Contexts
Within the broad class of heterocyclic compounds, the 2-aminothiazole scaffold has emerged as a particularly valuable motif in scientific research. nih.gov This five-membered ring containing both a sulfur and a nitrogen atom serves as a versatile platform for the development of new chemical entities. universalprint.org
2-Aminothiazole derivatives have garnered significant attention due to their wide spectrum of biological activities. nih.gov Research has demonstrated their potential in various therapeutic areas, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov Notably, this scaffold is a key component in clinically used anticancer drugs such as Dasatinib and Alpelisib. nih.govnih.gov The adaptability of the 2-aminothiazole ring allows for structural modifications that can fine-tune its biological and chemical properties, making it a favored subject of investigation in medicinal chemistry. nih.gov
Positioning of Ethyl 4-aminothiazole-2-carboxylate as a Key Research Subject
Among the many 2-aminothiazole derivatives, this compound has been identified as a crucial intermediate and building block in organic synthesis. chemimpex.com Its structure, featuring a reactive amino group and an ester functional group, provides multiple sites for chemical modification, allowing for the creation of a diverse library of more complex molecules. nih.govresearchgate.net
This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. chemimpex.comresearchgate.net Its utility extends to the development of pharmaceuticals and agrochemicals. chemimpex.com The strategic placement of the amino and ester groups on the thiazole (B1198619) ring makes this compound a versatile precursor for constructing novel heterocyclic systems and exploring their potential applications in various fields of chemical research. nih.govchemimpex.com
Interactive Data Table: Compound Properties
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.20 g/mol |
| CAS Number | 5398-36-7 |
| Appearance | White to yellowish tan powder |
| Melting Point | 177-181 °C |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXZYOYCJKDBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Aminothiazole 2 Carboxylate and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods offer efficient routes to the 2-aminothiazole (B372263) core, often by constructing the heterocyclic ring from acyclic precursors in a single or a few steps.
One-Pot Cyclocondensation Reactions from Precursors
One-pot syntheses are highly valued for their efficiency, as they avoid the isolation and purification of intermediates, saving time and resources. tandfonline.com The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for preparing 2-aminothiazoles. synarchive.comderpharmachemica.com This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. synarchive.comderpharmachemica.com
Several modern variations of the Hantzsch synthesis have been developed to improve yields, reaction conditions, and environmental friendliness. For instance, a facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been reported using aromatic methyl ketones and thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org This method proceeds through an α-bromination/cyclization process and demonstrates good to excellent yields for a variety of substrates, including those with electron-donating or electron-withdrawing groups. clockss.org
Another green approach utilizes lactic acid as both a catalyst and a solvent for the tandem one-pot synthesis of 2-aminothiazole derivatives from aralkyl ketones. tandfonline.com The process involves in situ regioselective α-bromination with N-bromosuccinimide followed by heterocyclization with thiourea, affording good to excellent yields in a short reaction time. tandfonline.com
Electrochemical methods also provide a sustainable alternative for the one-pot synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, mediated by ammonium (B1175870) iodide. nih.gov This protocol uses graphite (B72142) electrodes and avoids the need for stoichiometric amounts of toxic halogenating agents or oxidants. nih.gov
| Precursors | Reagents/Catalyst | Key Features | Yield | Reference |
| Aralkyl ketones, N-bromosuccinimide, Thiourea | Lactic acid | Green catalyst and solvent, short reaction time (10-15 min). | Good to excellent | tandfonline.com |
| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | Facile, efficient, one-pot α-bromination/cyclization. | Good to excellent (68-90%) | clockss.org |
| Active methylene ketones, Thioureas | NH4I (mediator), DL-alanine | Electrochemical synthesis, avoids toxic reagents. | 30-80% | nih.gov |
| Ketones, Thiourea, N-bromosuccinimide | Methanol | Sequential one-pot procedure, avoids isolation of intermediates. | Not specified | tandfonline.com |
Multistep Synthetic Pathways
Multistep syntheses, while often more laborious, provide greater control over the substitution pattern of the final product. A common multistep approach involves the initial synthesis of ethyl 2-aminothiazole-4-carboxylate, which is then further modified.
One established method for synthesizing the core structure involves the reaction of ethyl bromopyruvate with thiourea in ethanol (B145695). tandfonline.comnih.gov The reaction mixture is typically refluxed, and after workup and basification, the desired ethyl 2-aminothiazole-4-carboxylate is obtained as a solid. tandfonline.comnih.gov
Another route starts from ethyl chloroacetate (B1199739) and ethyl formate (B1220265), which are reacted with potassium tert-butoxide to form an intermediate chloroaldehyde. This intermediate is then reacted with thiourea to yield ethyl 2-aminothiazole-5-carboxylate. It is important to note the regiochemical outcome, as the position of the carboxylate group can vary depending on the starting materials and reaction conditions.
A different multistep approach involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate (B1210189) in the presence of an inorganic salt catalyst, such as ferrous sulfate (B86663) heptahydrate, to produce ethyl 2-aminothiazole-4-carboxylate. google.com This method is reported to have high yield and be environmentally friendly. google.com
| Starting Materials | Key Intermediates/Reagents | Product | Reference |
| Ethyl bromopyruvate, Thiourea | Not applicable | Ethyl 2-aminothiazole-4-carboxylate | tandfonline.comnih.gov |
| Ethyl 2-azidoacrylate, Potassium thiocyanate | FeSO4·7H2O | Ethyl 2-aminothiazole-4-carboxylate | google.com |
| Ethyl acetoacetate (B1235776), Thiourea, Sodium carbonate | 2-chloroacetoacetic acid ethyl ester | Ethyl 2-amino-4-methylthiazole-5-carboxylate | google.com |
Palladium-Catalyzed Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of N-arylated 2-aminothiazole derivatives. These compounds are of significant interest in medicinal chemistry.
A method for the palladium-catalyzed N-arylation of 2-aminothiazoles with aryl bromides and triflates has been developed. nih.gov This coupling reaction exhibits a broad substrate scope and proceeds with a reasonable catalyst loading. An interesting finding from this research was the beneficial effect of acetic acid as an additive, which facilitates catalyst activation. nih.gov The use of palladium acetate (B1210297) as a catalyst has also been reported for the construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org
Application of Catalytic Nanosystems in Synthesis
In recent years, the use of catalytic nanosystems has emerged as a novel and efficient approach in organic synthesis. These systems offer advantages such as high catalytic activity, stability, and recyclability.
One such system involves the use of zinc oxide nanoparticles in conjunction with chloramine-T for the synthesis of 2-aminothiazoles from chloroacetaldehyde (B151913) and thiourea. theaspd.comtheaspd.com This catalytic system is described as mild, stable, and providing excellent catalytic performance. theaspd.comtheaspd.com
Another innovative approach utilizes a multifunctional and magnetically recoverable catalytic nanosystem, Ca/4-MePy-IL@ZY-Fe3O4, for the one-pot synthesis of 2-aminothiazoles. rsc.orgnih.gov This system, composed of a zeolite-Y supported ionic liquid with calcium ions and embedded iron oxide nanoparticles, catalyzes the reaction of acetophenone (B1666503) derivatives, thiourea, and trichloroisocyanuric acid (TCCA) as a halogen source. rsc.orgnih.gov The magnetic nature of the catalyst allows for easy separation and reuse. rsc.orgnih.gov
Derivatization Strategies via Functional Group Modifications
Derivatization of the pre-formed ethyl 4-aminothiazole-2-carboxylate scaffold allows for the introduction of diverse functionalities, leading to the creation of libraries of compounds for various applications.
Acylation Reactions
The amino group at the 2-position of the thiazole ring is a common site for modification through acylation reactions. This allows for the introduction of various acyl groups, leading to the formation of amide derivatives with potentially altered biological activities.
For example, ethyl 2-aminothiazole-4-carboxylate can be reacted with various acyl halides or acid anhydrides to yield the corresponding N-acylated products. nih.gov In one study, N,N-phthaloyl amino acid chlorides were reacted with ethyl-2-aminothiazole-4-carboxylate in the presence of dicyclohexyl carbodiimide (B86325) (DCC) to produce amide derivatives. tandfonline.com Another example involves the reaction of 2-aminothiazole derivatives with various acyl halides in dry pyridine (B92270) to afford the corresponding amides in high yields. nih.gov
Furthermore, the reaction of 2-amino-4-substituted thiazoles with 2-chloronicotinic acid has been shown to produce 3-aryl-5H-pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net
Schiff Base Formation
The primary amino group of this compound serves as a nucleophile that readily reacts with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is typically carried out in an appropriate solvent, such as absolute ethanol, and is often catalyzed by a few drops of an acid like glacial acetic acid.
The general procedure involves stirring and refluxing equimolar amounts of this compound and the desired carbonyl compound. nih.gov The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the product can be isolated by evaporating the solvent and purified by recrystallization, often from ethyl acetate, to yield the corresponding Schiff base derivatives. nih.gov These derivatives are significant as they can serve as intermediates for a diverse range of other heterocyclic compounds. researchgate.net
Table 1: Examples of Schiff Bases Synthesized from this compound This table is interactive. Click on headers to sort.
| Product Name | Reactant (Aldehyde/Ketone) | Solvent | Catalyst | Reaction Time | Ref. |
|---|---|---|---|---|---|
| Ethyl 2-(benzylideneamino)thiazole-4-carboxylate | Benzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 12 h | nih.gov |
| Ethyl 2-((4-nitrobenzylidene)amino)thiazole-4-carboxylate | 4-Nitrobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 12 h | nih.gov |
| Ethyl 2-((4-chlorobenzylidene)amino)thiazole-4-carboxylate | 4-Chlorobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 12 h | nih.gov |
| Ethyl 2-((1-phenylethylidene)amino)thiazole-4-carboxylate | Acetophenone | Absolute Ethanol | Glacial Acetic Acid | 12 h | nih.gov |
Sulfamoylation and Sulfonamide Coupling
The amino group of the thiazole ring can be functionalized to form sulfonamides through reactions with sulfonyl chlorides. This transformation, known as sulfamoylation, is a common strategy in medicinal chemistry to generate compounds with a wide array of biological activities.
In a typical procedure for a related 2-aminothiazole, the starting material is dissolved in a solution of sodium acetate in water. The respective sulfonyl chloride is then added, and the mixture is heated and stirred. The reaction transforms the initially sticky substance into a solid product, which can be isolated by filtration and purified by recrystallization from a solvent like absolute ethanol. While this specific procedure has been detailed for unsubstituted 2-aminothiazole, the principles are directly applicable to this compound.
A more modern and environmentally benign approach to sulfonamide synthesis involves the electrochemical oxidative coupling of amines and thiols. This method avoids the need for unstable and toxic sulfonyl chlorides by directly forming the sulfonamide bond using electricity, with hydrogen as the only byproduct.
Amide and Carboxamide Linkage Formations
Amide and carboxamide linkages are readily formed by reacting the nucleophilic amino group of this compound with acylating agents. This is a fundamental transformation for creating a wide variety of derivatives.
One common method involves the reaction with acid chlorides or acid anhydrides. For instance, 2-aminothiazole derivatives can be stirred with an appropriate acid chloride or acyl chloride to yield the corresponding amide compounds. nih.gov In a specific example involving a related compound, 2-acetylbenzimidazoles were reacted with thiourea and then condensed with various acid anhydrides, such as succinic anhydride (B1165640) and phthalic anhydride, in acetic acid to produce the desired amide derivatives. nih.gov
Furthermore, this compound can be used to synthesize more complex structures containing amide bonds. For example, it can be reacted with phenyl isothiocyanate derivatives to form thiourea compounds. nih.gov
Nucleophilic Substitution and Ester Hydrolysis
The functional groups on the this compound core allow for various nucleophilic substitution reactions and hydrolysis of the ester.
The primary amino group can act as a nucleophile in substitution reactions. For instance, the synthesis of 2-aminothiazole-5-carbamides has been achieved through the nucleophilic displacement of a suitable leaving group on an acyl chloride by an aniline, followed by further transformations to build the thiazole ring. nih.gov
The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions. For example, a related thiazole derivative was hydrolyzed using a sodium hydroxide (B78521) solution. google.com After the reaction, the mixture is cooled and neutralized with an acid, such as hydrochloric acid, to a specific pH to precipitate the carboxylic acid product. google.com This hydrolysis is a key step for further modifications, such as amide coupling reactions involving the newly formed carboxylic acid.
Thioether and Amide Bridge Formations
The structure of this compound is a versatile scaffold for creating bridged compounds, particularly those involving amide linkages.
A notable example is the preparation of a dimeric thiazole structure linked by an amide bridge. The synthesis of 2-[5-(ethoxycarbonyl)-4-methylthiazol-2-ylamido]-4-methylthiazole-5-ethyl formate involves a multi-step process. google.com A key step in this synthesis is the reaction of an activated methyl acetoacetate derivative with 4-methyl-2-(thioformamido)thiazole-5-ethyl formate. This reaction is conducted in a solvent system of water and tetrahydrofuran (B95107) and heated to form the amide-bridged final product. google.com
The formation of thioether bridges from the 2-amino group of this compound is less commonly reported in the literature. Standard methods for converting an aromatic amine to a thioether, such as a diazotization reaction followed by a Sandmeyer-type reaction with a thiol, are well-established for other aromatic systems. However, specific examples detailing this transformation for this compound are not prominently documented in researched scientific literature.
Chemical Reactivity and Transformation Studies of the Thiazole Core
Reaction with Electrophilic Reagents
The nucleophilic amino group at the 2-position of the thiazole (B1198619) ring is a primary site for reactions with various electrophiles. Acylation and related reactions are common transformations for this class of compounds.
One notable reaction is the treatment of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives to form thiourea (B124793) derivatives. nih.gov This transformation highlights the nucleophilicity of the amino group. Subsequently, these thiourea derivatives can undergo further reactions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester group into an acid hydrazide, which can then be reacted with benzoyl chlorides to yield 3-phenylthioureas. nih.gov
Acylation with acid chlorides is another key reaction. For example, the reaction of 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran (B95107) leads to the corresponding amide. nih.gov This amide can then be further functionalized, demonstrating the utility of this reaction in building more complex molecules. nih.gov
Table 1: Reactions of Ethyl 4-aminothiazole-2-carboxylate with Electrophiles
| Electrophile | Reagent | Product Type | Reference |
|---|---|---|---|
| Isothiocyanate | Phenyl isothiocyanate | Thiourea derivative | nih.gov |
| Acyl Chloride | 1-Adamantanoyl chloride | Amide derivative | nih.gov |
Intramolecular Cyclization Processes
The strategic placement of reactive functional groups on the this compound scaffold can facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.
A significant example involves the derivatization of the amino group, followed by cyclization. When ethyl 2-aminothiazole-4-carboxylate is first converted to a 3-phenylthiourea derivative and then further functionalized, an in situ cyclization can be triggered to afford thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. nih.gov Another instance of intramolecular cyclization is seen when an ester group at the 3-position of a pyrazole (B372694) attached to a 2-aminothiazole (B372263) induces a regioselective ring-closure, resulting in the formation of a pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine system in high yields (74-93%). researchgate.net
Table 2: Intramolecular Cyclization Reactions
| Starting Material Derivative | Resulting Heterocyclic System | Reference |
|---|---|---|
| 3-Phenylthiourea derivative | Thiazolo[4,5-d]pyridazine (B3050600) | nih.gov |
| 2-(Pyrazolylamino)thiazole derivative | Pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine | researchgate.net |
Oxidation and Reduction Reactions
The oxidation and reduction of this compound and its derivatives are less commonly reported but are crucial for functional group interconversions. The thiazole ring itself is generally stable to mild oxidizing and reducing agents.
In a related thiazole derivative, the sulfide (B99878) moiety of a methylthiopyrimidinyl group attached to an imidazo[2,1-b]thiazole (B1210989) was successfully oxidized to the corresponding sulfonyl compound using oxone. nih.gov This indicates that the thiazole core can withstand such oxidative conditions, allowing for selective modification of substituents.
Regarding reduction, while no direct examples for the title compound are available, the selective reduction of aromatic nitro compounds to amines is a well-established transformation. For instance, ethyl 4-nitrobenzoate (B1230335) can be reduced to ethyl 4-aminobenzoate (B8803810) in high yield using indium powder and ammonium (B1175870) chloride in aqueous ethanol (B145695). orgsyn.org This method's functional group tolerance suggests it could be applicable to nitro-substituted aminothiazole derivatives without affecting the thiazole ring or the ester group.
Table 3: Representative Oxidation and Reduction Reactions on Related Scaffolds
| Reaction Type | Reagent | Substrate Feature | Product Feature | Reference |
|---|---|---|---|---|
| Oxidation | Oxone | Sulfide | Sulfone | nih.gov |
| Reduction | Indium/NH₄Cl | Aromatic Nitro | Aromatic Amine | orgsyn.org |
Coupling Reactions for Extended Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules by forming carbon-carbon bonds. To utilize this compound in such reactions, the amino group is typically converted into a halide or triflate, making the thiazole ring amenable to coupling.
A relevant strategy involves the decarboxylative bromination of a thiazole carboxylic acid to introduce a bromine atom onto the thiazole core. researchgate.net This bromo-thiazole can then participate in various coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes have been successfully performed on such modified thiazole scaffolds. researchgate.netnih.govorganic-chemistry.orgwikipedia.org These reactions are generally carried out in the presence of a palladium catalyst and a base, with the optimal temperature varying depending on the specific reaction. researchgate.net For example, Suzuki and Heck reactions often perform well at 120°C, while the Sonogashira reaction is more efficient at a lower temperature of around 80°C. researchgate.net
Table 4: Coupling Reactions on Functionalized Thiazole Scaffolds
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | researchgate.netnih.gov |
| Heck | Alkene | Pd catalyst, base | researchgate.netwikipedia.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | researchgate.netorganic-chemistry.org |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl 4-aminothiazole-2-carboxylate, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. A characteristic singlet for the amino group (–NH₂) protons typically appears around 5.85 ppm. The lone proton on the thiazole (B1198619) ring (C5–H) resonates as a singlet at approximately 7.41 ppm. The ethyl ester group gives rise to a quartet at about 4.34 ppm, corresponding to the methylene (B1212753) (–CH₂) protons, and a triplet at around 1.38 ppm for the methyl (–CH₃) protons. The coupling between the methylene and methyl protons results in the observed splitting patterns. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, the carbonyl carbon of the ester group (C=O) is typically found at approximately 162.9 ppm. The carbon atoms of the thiazole ring appear at distinct chemical shifts, with C2 (bearing the amino group) at around 165.1 ppm, C4 at about 143.1 ppm, and C5 at approximately 122.8 ppm. The ethyl group carbons resonate at roughly 61.1 ppm for the methylene carbon (–CH₂) and 14.4 ppm for the methyl carbon (–CH₃). nih.gov
Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of proton and carbon signals, further confirming the molecular structure. mdpi.com
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 5.85 | Singlet | –NH₂ |
| ¹H | 7.41 | Singlet | C5–H (thiazole ring) |
| ¹H | 4.34 | Quartet | –OCH₂CH₃ |
| ¹H | 1.38 | Triplet | –OCH₂CH₃ |
| ¹³C | 162.9 | - | C=O (ester) |
| ¹³C | 165.1 | - | C2 (thiazole ring) |
| ¹³C | 143.1 | - | C4 (thiazole ring) |
| ¹³C | 122.8 | - | C5 (thiazole ring) |
| ¹³C | 61.1 | - | –OCH₂CH₃ |
| ¹³C | 14.4 | - | –OCH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key IR absorption bands for this compound include:
N–H Stretching: The amino group (–NH₂) typically shows stretching vibrations in the range of 3300–3150 cm⁻¹. nih.gov
C–H Stretching: Aromatic and aliphatic C–H stretching vibrations are observed around 3000 cm⁻¹. nih.gov
C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the ester is prominent around 1690 cm⁻¹. nih.gov
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the thiazole ring appear in the region of 1566 cm⁻¹. nih.gov
These characteristic peaks provide clear evidence for the presence of the amino, ester, and thiazole functionalities within the molecule.
Interactive Data Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300–3150 | Amino (–NH₂) | N–H Stretch |
| 3000 | Aromatic/Aliphatic C–H | C–H Stretch |
| 1690 | Ester (–C=O) | C=O Stretch |
| 1566 | Thiazole Ring | C=C and C=N Stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound.
Mass Spectrometry (MS): In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 172.20 g/mol . sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. The experimentally determined exact mass is compared with the calculated mass for the proposed formula, C₆H₈N₂O₂S. Any deviation is typically within a very small tolerance (e.g., ±5 ppm), thus confirming the elemental composition. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal of this compound provides definitive information about its three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, related studies on 2-aminothiazole (B372263) derivatives reveal common structural motifs. These studies often show that the thiazole ring is essentially planar. uq.edu.au Intermolecular hydrogen bonding is a common feature in the crystal packing of such compounds, often involving the amino group and the nitrogen atom of the thiazole ring, as well as the carbonyl oxygen of the ester group. uq.edu.aunih.gov These interactions play a crucial role in stabilizing the crystal lattice.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of the synthesis of this compound and to assess the purity of the final product.
During the synthesis, which often involves the reaction of ethyl bromopyruvate and thiourea (B124793), TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 1:3 v/v). nih.gov
The purity of the synthesized this compound can be confirmed by the presence of a single spot on the TLC plate after development and visualization under UV light or with a suitable staining agent. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For this compound, a typical Rƒ value is around 0.71 in a 1:3 petroleum ether:ethyl acetate system. nih.gov
Computational and Theoretical Investigations in Chemical Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 4-aminothiazole-2-carboxylate, docking studies are crucial for understanding its potential as a biologically active agent by simulating its interaction with specific protein targets.
Research has shown that derivatives of this compound are promising candidates for antimicrobial and anticancer agents. georganics.skresearchgate.net Molecular docking has been employed to elucidate the binding modes of these compounds within the active sites of various enzymes. For instance, Schiff bases derived from this compound have been docked against UDP-N-acetylmuramate/l-alanine ligase, an essential enzyme in bacterial cell wall synthesis. researchgate.nettandfonline.com These studies have revealed key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. One such study reported that a Schiff base derivative exhibited a strong binding affinity with a binding energy of -7.6 kcal/mol. tandfonline.com In the realm of anticancer research, aminothiazole derivatives have been docked against targets like Aurora A kinase and Hec1/Nek2, with the results guiding the structural modifications to enhance inhibitory activity. researchgate.netasianpubs.org
Interactive Table: Molecular Docking of this compound Derivatives
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | UDP-N-acetylmuramate/l-alanine ligase | -7.2 | Not specified |
| Ethyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | Not specified |
| Aminothiazole Derivative | Aurora A Kinase | Not specified | Not specified |
| 4-Aryl-N-arylcarbonyl-2-aminothiazole | Hec1/Nek2 | Not specified | Not specified |
Quantum Chemical Calculations (DFT, FMOs) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, frontier molecular orbitals (FMOs), and other electronic properties that govern a compound's behavior.
For this compound and its analogs, DFT calculations have been used to determine optimized geometries, including bond lengths and angles, and to analyze their electronic properties. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a higher reactivity. For instance, a DFT study on Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a derivative of the target compound, revealed a relatively small HOMO-LUMO gap, indicating its potential for charge transfer interactions. rdd.edu.iq The distribution of HOMO and LUMO densities also provides information about the regions of the molecule that are likely to act as electron donors and acceptors, respectively.
Interactive Table: DFT-Calculated Properties of a Thiazole (B1198619) Derivative
| Property | Value |
| Compound | Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate |
| HOMO Energy | -6.21 eV |
| LUMO Energy | -3.08 eV |
| HOMO-LUMO Gap (ΔE) | 3.13 eV |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects.
Several QSAR studies have been conducted on aminothiazole derivatives to explore their antimicrobial and anticancer activities. researchgate.netasianpubs.orgnih.gov These studies typically involve the calculation of various molecular descriptors (e.g., steric, electronic, and hydrophobic) and the use of statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build the QSAR models. For example, 2D-QSAR and 3D-QSAR (Comparative Molecular Field Analysis, CoMFA, and Comparative Molecular Similarity Indices Analysis, CoMSIA) models have been developed for aminothiazole derivatives as Aurora A kinase inhibitors. researchgate.net The statistical quality of these models is assessed using parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability of the model.
Interactive Table: QSAR Model Statistics for Aminothiazole Derivatives
| QSAR Model | r² | q² | Predictive r² |
| 2D-QSAR for Aurora A Kinase Inhibitors | 0.828 | 0.771 | Not reported |
| CoMFA for Aurora A Kinase Inhibitors | 0.977 | 0.695 | 0.788 |
| CoMSIA for Aurora A Kinase Inhibitors | 0.960 | 0.698 | 0.798 |
| 2D-QSAR for Antibacterial Activity (G+) | 0.952 | 0.862 | Not reported |
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thus reducing the attrition rate in later stages of drug development.
For derivatives of this compound, various online tools and software have been used to predict their ADMET properties. nih.gov These predictions are often based on Lipinski's rule of five, which provides a set of guidelines for drug-likeness. Parameters such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and the number of rotatable bonds are calculated. For example, in a study of Schiff bases of this compound, the logP values of the designed compounds were found to be within the acceptable range of -0.4 to 5.6. nih.gov Toxicity profiles, including predictions of mutagenicity and carcinogenicity, are also evaluated using computational models.
Interactive Table: Predicted ADMET Properties for an this compound Derivative
| Property | Predicted Value |
| Molecular Weight | 274.3 g/mol |
| logP | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
| Lipinski's Rule of Five Violations | 0 |
Hirshfeld Surface Analysis and Noncovalent Interaction (NCI) Studies
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It provides a graphical representation of the regions of close contact between molecules and allows for the decomposition of the crystal packing into contributions from different types of intermolecular interactions.
Interactive Table: Hirshfeld Surface Interaction Percentages for a Thiazole Derivative
| Interaction | Percentage Contribution |
| H···H | 37.6% |
| O···H/H···O | 16.8% |
| S···H/H···S | 15.4% |
| N···H/H···N | 13.0% |
| C···H/H···C | 7.6% |
| Other | 9.6% |
Mechanistic Studies of Biological Activities and Molecular Interactions
Mechanisms of Enzyme Inhibition
Derivatives of the Ethyl 4-aminothiazole-2-carboxylate scaffold have been identified as inhibitors of several key enzymes, indicating their potential as therapeutic agents. The mechanisms of this inhibition vary depending on the target enzyme and the specific structural modifications of the thiazole (B1198619) derivative.
Inhibition of Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV)
DNA gyrase and topoisomerase IV are essential bacterial enzymes that play a crucial role in the topological state of DNA during replication, making them validated targets for antibacterial drugs. Inhibition of these enzymes leads to bacterial cell death. The 2-aminothiazole (B372263) structure is a recognized scaffold for synthetic inhibitors of the B subunit of DNA gyrase (GyrB) and its homolog, ParE, the ATPase subunit of topoisomerase IV.
Optimized 4,5,6,7-tetrahydrobenzo[d]thiazole-based analogs, which are derivatives of the core aminothiazole structure, have demonstrated improved,nanomolar-range inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. The structural similarities between these two enzymes allow for the design of dual-targeting inhibitors, which may slow the development of bacterial resistance. In silico studies have identified novel 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as inhibitors that target the ATP-binding site of DNA gyrase B.
Interactive Data Table: DNA Gyrase Inhibition by Thiazole Derivatives (Note: The following data represents findings for derivatives of the core aminothiazole structure, not this compound itself.)
| Compound Class | Target Enzyme | Activity Range | Reference |
|---|---|---|---|
| 4,5,6,7-tetrahydrobenzo[d]thiazole analogs | DNA gyrase & Topoisomerase IV | Nanomolar IC50 values | |
| 2-amino-4-(2,4-dihydroxyphenyl)thiazoles | DNA gyrase B | Low micromolar activity |
UDP-N-acetylmuramate/L-alanine ligase Interactions
Uridine diphosphate (UDP)-N-acetylmuramate/L-alanine ligase is a crucial bacterial enzyme involved in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This enzyme represents a key target for antimicrobial agents.
Molecular docking studies on Schiff bases derived from Ethyl 2-aminothiazole-4-carboxylate have elucidated their potential interaction with this enzyme. These studies suggest that the designed compounds could act as antagonists to UDP-N-acetylmuramate/L-alanine ligase. The binding affinity is influenced by substitutions on the benzene ring of the Schiff base, with hydroxyl groups leading to stronger interactions. This interaction is a proposed mechanism for the observed antibacterial activity of these derivatives.
Carbonic Anhydrase Inhibition Pathways
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and XII, are overexpressed in tumors and are targets for anticancer therapies. Thiazole-based sulfonamide derivatives have been investigated as inhibitors of these enzymes.
The inhibitory mechanism of these sulfonamide derivatives involves the sulfonamide anions binding to the Zn(II) ion located at the active site of the enzyme. Furthermore, metal complexes of these sulfonamide inhibitors can exhibit significantly enhanced potency, sometimes 10 to 100 times greater than the parent compound. This is attributed to a dual-action mechanism where both the sulfonamide anions and the metal ions contribute to the inhibition.
Phosphodiesterase Type 5 (PDE5) Regulation Mechanisms
Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Its inhibition leads to an accumulation of cGMP, causing smooth muscle relaxation and vasodilation. This mechanism is the basis for first-line treatments for erectile dysfunction.
A series of 2-aminothiazole derivatives have been designed and synthesized as PDE5 regulators. The mechanism of action involves competitively binding to the PDE5 enzyme, thereby inhibiting the hydrolysis of cGMP. Notably, research has shown that some derivatives can achieve complete (100%) inhibition of PDE5 at a 10 μM concentration. Interestingly, other compounds from the same class were found to increase PDE5 activity, acting as enhancers. This dual regulatory capacity highlights the versatility of the 2-aminothiazole scaffold in modulating PDE5 activity.
β-Ketoacyl-ACP Synthase (mtFabH) Inhibition
In the search for new treatments for tuberculosis, the β-ketoacyl-ACP synthase condensing enzymes of the fatty acid synthase-II (FAS-II) system, such as mtFabH, are critical targets. This system is essential for the synthesis of mycolic acids, a key component of the Mycobacterium tuberculosis cell wall.
The 2-aminothiazole-4-carboxylate scaffold was investigated as a more synthetically tractable mimic of the natural antibiotic thiolactomycin, a known mtFabH inhibitor. However, studies revealed a dissociation between whole-cell activity and direct enzyme inhibition. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be highly active against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/mL, but it demonstrated no activity against the isolated mtFabH enzyme. Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate did inhibit mtFabH with an IC50 of 0.95 µg/mL but was not active against the whole organism. These findings indicate that while the 2-aminothiazole-4-carboxylate scaffold is a promising template for anti-tubercular agents, its mechanism of action is not necessarily through the inhibition of mtFabH.
Interactive Data Table: Activity of 2-Aminothiazole-4-Carboxylate Derivatives
| Derivative | Activity against M. tuberculosis (MIC) | Activity against mtFabH (IC50) | Reference |
|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/mL | No activity |
Mechanistic Insights into Anticancer Activity
The anticancer effects of this compound derivatives are multifaceted, involving the disruption of several key cellular processes required for tumor growth and survival.
A central mechanism of the anticancer activity of these compounds is the inhibition of cancer cell proliferation. This is often achieved by inducing cell cycle arrest, which prevents cancer cells from proceeding through the division cycle. Research has demonstrated that certain derivatives can cause cell cycle arrest at the G2/M phase or the G1 phase. nih.gov
Following cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. The induction of apoptosis is a critical component of their antitumor effect. For example, some derivatives have been shown to significantly induce both early and late apoptosis in colon cancer cells. This multifaceted approach of halting proliferation and inducing cell death makes these compounds promising candidates for cancer therapy. nih.gov
Table 1: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives
| Compound | Cancer Cell Line | Activity Measurement | Value |
| Derivative 13 | RPMI-8226 (Leukemia) | GI50 | 0.08 µM nih.gov |
| Derivative 20 | H1299 (Human Lung Cancer) | IC50 | 4.89 µM nih.gov |
| Derivative 20 | SHG-44 (Human Glioma) | IC50 | 4.03 µM nih.gov |
| Derivative 78 | SGC-7901 (Gastric Cancer) | N/A | Causes G2/M arrest nih.gov |
A specific and potent mechanism of action for some aminothiazole derivatives is the inhibition of Aurora kinases. These are a family of serine/threonine kinases that play essential roles in regulating mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. Misregulation and overexpression of Aurora kinases are common in many cancers, contributing to aneuploidy and tumorigenesis.
Aminothiazole-based compounds have been developed as selective inhibitors of Aurora kinases A and B. Their inhibitory action leads to a decrease in the phosphorylation of histone H3 on serine 10, a key substrate of Aurora B. This disruption of a critical mitotic checkpoint results in failed cytokinesis and endoreduplication, ultimately leading to apoptosis in cancer cells.
Several derivatives of 2-aminothiazole function as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. nih.gov Microtubules are critical components of the cytoskeleton and form the mitotic spindle, which is essential for chromosome segregation during cell division. researchgate.net
These compounds can interfere with tubulin polymerization, similar to well-known inhibitors like colchicine and combretastatin. nih.govresearchgate.net Docking studies have suggested that some of these derivatives bind to the colchicine-binding site on β-tubulin. nih.gov This disruption of microtubule function leads to a block in the G2/M phase of the cell cycle, mitotic arrest, and subsequent apoptotic cell death. nih.govresearchgate.net Furthermore, research on 2-aminothiazole hybrids has shown they can induce microtubule bundling, affecting cytoskeleton integrity and cell migration in glioblastoma cells. mdpi.com
The 2-aminothiazole scaffold can be used to create Schiff base ligands that chelate with various bivalent metal ions, such as cobalt (II), nickel (II), copper (II), and zinc (II). The resulting metal complexes often exhibit enhanced biological activity compared to the ligands alone. Spectroscopic and magnetic studies suggest that these complexes typically form an octahedral geometry.
The mechanism of enhanced antimicrobial activity is believed to stem from the altered properties of the chelated compound. The formation of the metal complex can increase the positive electrostatic potential across the molecule's skeleton. This high positive potential may allow the complex to bind more tightly to the negatively charged components of microbial cell surfaces, thereby enhancing its antimicrobial efficacy. The charge transfer between the aminothiazole ligand and the metal ion is a key feature of these interactions.
Modulation of Gene Expression and Cellular Reprogramming Mechanisms
The ability to modulate gene expression is a cornerstone of therapeutic intervention and regenerative medicine. Certain derivatives of this compound have been identified as potent modulators of key transcription factors involved in maintaining pluripotency, a critical aspect of cellular reprogramming.
Induction of Oct3/4 Expression for Induced Pluripotent Stem Cells (iPSCs)
The transcription factor Octamer-binding transcription factor 4 (Oct3/4) is a master regulator in the network of genes that maintains the pluripotent state of embryonic stem cells. The forced expression of Oct3/4, in conjunction with other factors like Sox2, Nanog, and Lin28, can revert somatic cells to a pluripotent state, creating induced pluripotent stem cells (iPSCs). This process, however, has been historically reliant on viral vectors, which carry risks of random genomic integration and potential tumorigenesis. nih.gov
To circumvent these risks, research has focused on identifying small molecules that can induce the expression of pluripotency-associated genes. Through a high-throughput screening campaign, a lead compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, termed O4I2, was identified as a potent inducer of Oct3/4 expression. nih.gov This compound is a close derivative of this compound. Further chemical expansion based on the O4I2 structure has led to the identification of other derivatives with enhanced activity in inducing Oct3/4. nih.gov These findings position this class of thiazole-based compounds as valuable tools for the generation of iPSCs through chemical-only or chemical-assisted methods, offering a potentially safer alternative to viral transduction. nih.gov
Table 1: Research Findings on Oct3/4 Induction by this compound Derivatives
| Compound | Activity | Significance |
|---|---|---|
| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) | Potent inducer of Oct3/4 expression. | Provides a chemical tool for generating iPSCs, potentially avoiding viral vectors. |
| Chemically expanded derivatives of O4I2 | Increased activity towards Oct3/4 induction. | Demonstrates the potential for optimizing the chemical structure to enhance reprogramming efficiency. |
Other Mechanistic Biological Investigations
Beyond cellular reprogramming, the aminothiazole scaffold is implicated in a range of other biological activities. Mechanistic studies have begun to unravel the pathways through which these compounds exert their effects, including antioxidant, sirtuin-activating, and anti-inflammatory actions.
Antioxidant Activity Mechanisms
The 2-aminothiazole scaffold is a recurring motif in compounds exhibiting antioxidant properties. mdpi.comnih.gov While specific mechanistic studies on this compound are not extensively detailed, research on other aminothiazole derivatives provides insights into the potential mechanisms of action. These compounds are recognized for their ability to scavenge free radicals, which are implicated in cellular damage and various pathologies. mdpi.comnih.gov
One study on a dendrodoine analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), demonstrated concentration-dependent antioxidant capabilities through several assays. nih.gov Mechanistic investigations revealed that this aminothiazole derivative can scavenge peroxyl radicals with a high bimolecular rate constant. nih.gov The process involves the initial formation of a nitrogen-centered radical that subsequently transforms into a more stable sulfur-centered radical. nih.gov This ability to delocalize the unpaired electron contributes to the radical scavenging efficiency. Furthermore, aminothiazole derivatives have shown efficacy in protecting against deoxyribose degradation (a measure of hydroxyl radical scavenging), inhibiting lipid peroxidation, and reducing protein oxidation. nih.gov
Table 2: Antioxidant Mechanisms of Aminothiazole Derivatives
| Mechanism | Description | Assays Used |
|---|---|---|
| Radical Scavenging | Direct interaction with and neutralization of free radicals like peroxyl and hydroxyl radicals. | ABTS radical formation inhibition, Deoxyribose degradation assay. |
| Reducing Power | Donation of electrons to reduce oxidized intermediates, such as in the ferric reducing antioxidant power (FRAP) assay. | Ferric complex reduction. |
| Inhibition of Oxidative Damage | Prevention of oxidative damage to biological macromolecules. | Lipid peroxidation and protein oxidation inhibition assays. |
| Radical Transformation | Formation of a nitrogen-centered radical that transforms into a more stable sulfur-centered radical. | Pulse radiolysis. |
SIRT1 Activation Mechanisms
Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, stress resistance, and aging. The activation of SIRT1 is a therapeutic strategy for a range of diseases. While direct studies on this compound are limited, research into thiazole-based compounds as SIRT1 activators is emerging.
A study focused on the discovery of thiazole-based SIRT1 activators explored the replacement of a central phenyl ring in known activators with a 2,4-disubstituted thiazole ring. This bioisosteric replacement aimed to alter the spatial arrangement of key pharmacophoric features, potentially leading to enhanced SIRT1 activation. While the specific mechanisms of activation by these thiazole derivatives are still under detailed investigation, the general mechanism for small molecule activators of SIRT1 often involves an allosteric interaction. These activators are thought to bind to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its substrate and/or its catalytic efficiency.
Table 3: Thiazole-Based SIRT1 Activation
| Compound Class | Proposed Mechanism | Significance |
|---|---|---|
| 2,4-disubstituted thiazoles | Bioisosteric replacement of a central phenyl ring in known activators, potentially leading to allosteric activation of SIRT1. | Offers a novel chemical scaffold for the development of new SIRT1-activating compounds. |
Anti-inflammatory Action Pathways
The 2-aminothiazole core is present in various compounds with documented anti-inflammatory activity. nih.govnih.gov The mechanisms underlying this activity are diverse and target key pathways in the inflammatory cascade. For instance, some 2-aminothiazole derivatives have been investigated as inhibitors of enzymes involved in the production of pro-inflammatory mediators.
One such pathway involves the inhibition of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. A study on 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazoles identified compounds that exhibited potent 5-LOX inhibition, with one derivative being significantly more potent than the standard drug, Zileuton. Additionally, the thiazole nucleus is a component of the well-known non-steroidal anti-inflammatory drug (NSAID) Meloxicam, which primarily acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This highlights another major pathway through which thiazole-containing compounds can exert their anti-inflammatory effects.
Table 4: Anti-inflammatory Pathways for Thiazole Derivatives
| Pathway | Target Enzyme | Mechanism of Action |
|---|---|---|
| Leukotriene Synthesis | 5-Lipoxygenase (5-LOX) | Inhibition of the enzyme, leading to reduced production of pro-inflammatory leukotrienes. |
| Prostaglandin Synthesis | Cyclooxygenase (COX) | Inhibition of COX enzymes (notably COX-2), reducing the synthesis of pro-inflammatory prostaglandins. |
The Versatility of this compound in Scientific Research
This compound and its structural isomer, ethyl 2-aminothiazole-4-carboxylate, are heterocyclic compounds that serve as pivotal building blocks in various scientific research and development sectors. Their unique chemical architecture, featuring a reactive aminothiazole core, makes them valuable precursors for synthesizing a wide array of complex molecules. This article explores the application of this compound, with a primary focus on the well-documented ethyl 2-aminothiazole-4-carboxylate isomer, in chemical synthesis and material science research.
Applications in Chemical Synthesis and Material Science Research
The aminothiazole scaffold is a cornerstone in synthetic chemistry, enabling the creation of molecules with significant functional properties.
The 2-aminothiazole (B372263) moiety is a significant structural unit in medicinal chemistry, recognized for its presence in numerous biologically active compounds. nih.gov Ethyl 2-aminothiazole-4-carboxylate is frequently used as a starting material for the synthesis of diverse heterocyclic analogues with potential therapeutic applications. nih.gov Its utility spans the creation of agents targeting a wide range of diseases, including cancer and microbial infections. nih.govnih.gov
Research has demonstrated its role in synthesizing novel Schiff bases by reacting it with various aldehydes and ketones. nih.gov These resulting hybrid molecules have been evaluated for their antimicrobial properties against multidrug-resistant strains. nih.gov In one study, ethyl 2-aminothiazole-4-carboxylate was reacted with different aldehydes and ketones in absolute ethanol (B145695) with a few drops of glacial acetic acid and refluxed for 12 hours to produce a series of Schiff bases. nih.gov
Furthermore, this compound is a key intermediate in building more complex molecules with potential anticancer activity. nih.gov For instance, it served as the foundational structure for developing a series of thiourea (B124793) derivatives. nih.gov The synthesis involved reacting ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent treatment with benzoyl chlorides to yield thioureas that were then cyclized into thiazolo[4,5-d]pyridazine (B3050600) derivatives. nih.gov One such derivative demonstrated lethal activity against a human breast cancer cell line. nih.gov Another study identified a derivative, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (termed O4I2), as a potent small molecule for inducing the expression of the transcription factor Oct3/4, which is crucial for generating induced pluripotent stem cells (iPSCs).
The chemical reactivity of ethyl 2-aminothiazole-4-carboxylate makes it an excellent starting point for constructing novel and complex heterocyclic systems. These scaffolds are often designed to explore new areas of chemical space for biological activity or material properties.
A significant application is the synthesis of fused heterocyclic systems. Researchers have successfully used ethyl 2-aminothiazole-4-carboxylate to create fused ring structures like thiazolo[4,5-d]pyridazines. nih.gov This was achieved by first converting the carboxylate into an acid hydrazide, which was then reacted and cyclized to form the fused bicyclic system. nih.gov Such strategies are vital for developing new classes of compounds with unique three-dimensional shapes and functionalities.
Hybrid molecules are also developed from this precursor. Schiff bases, synthesized by the condensation of the primary amino group of ethyl 2-aminothiazole-4-carboxylate with aldehydes or ketones, represent a major class of these hybrid structures. nih.gov This reaction creates molecules that combine the features of both the aminothiazole ring and the appended aldehydic or ketonic moiety, leading to new chemical entities with potential for diverse applications, including as antimicrobial agents. nih.gov
Table 1: Examples of Hybrid Molecules and Scaffolds from Ethyl 2-aminothiazole-4-carboxylate
| Starting Material | Reagents | Resulting Scaffold/Molecule Type | Potential Application | Reference |
|---|---|---|---|---|
| Ethyl 2-aminothiazole-4-carboxylate | Aldehydes/Ketones, Glacial Acetic Acid | Schiff Bases | Antimicrobial Agents | nih.gov |
| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate, Hydrazine, Benzoyl chlorides | Thiazolo[4,5-d]pyridazine derivatives | Antitumor Agents | nih.gov |
The application of aminothiazole derivatives extends into the realm of material science. rsc.org While direct use as a simple polymer additive is not extensively documented in primary research literature, derivatives of ethyl 2-aminothiazole-4-carboxylate are being utilized to create advanced functional materials.
Recent research focuses on developing novel conjugated polymers for high-performance organic photodetectors (OPDs) and fingerprint-on-display (FoD) sensors. researchgate.net In this context, new polymers have been designed that incorporate electron-withdrawing building blocks synthesized from a 2-aminothiazole-4-carboxylate Schiff base. researchgate.net The use of this readily available pharmaceutical intermediate provides a practical route to scalable synthesis of polymers with desirable properties for next-generation electronics. researchgate.net This highlights a shift from using the compound as a simple additive to incorporating it as a fundamental structural unit within a functional polymer backbone.
While some commercial suppliers suggest that ethyl 2-aminothiazole-4-carboxylate is used to create analytical reagents for detecting and quantifying specific compounds, detailed studies or specific applications are not widely reported in peer-reviewed research literature. The structural features of the molecule, including the primary amine and heterocyclic ring, suggest potential for derivatization into chromogenic or fluorogenic reagents, but this remains a largely unexplored area in academic publications.
Thiazole (B1198619) derivatives are recognized as effective corrosion inhibitors for various metals and alloys, a property attributed to the presence of heteroatoms (nitrogen and sulfur), π-electrons, and the aromaticity of the thiazole ring. sigmaaldrich.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective film that shields the metal from corrosive environments. sigmaaldrich.com
Specifically, ethyl 2-aminothiazole-4-carboxylate has been investigated as a corrosion inhibitor for copper in 1M hydrochloric acid (HCl) solution. chemicalbook.com Studies using weight loss and polarization techniques found that the compound acts as an effective inhibitor, with its efficiency increasing with higher concentrations. chemicalbook.com The molecule functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chemicalbook.com The presence of nitrogen, oxygen, and sulfur atoms, along with the amine and thiazole groups, contributes to its strong adsorption on the copper surface. chemicalbook.com
The effectiveness of inhibition was observed to decrease as the temperature was raised from 40°C to 60°C. chemicalbook.com Thermodynamic and activation parameters calculated from these studies indicate that the adsorption process is spontaneous and involves the formation of a protective film on the metal. chemicalbook.com
Table 2: Corrosion Inhibition Efficiency of Ethyl 2-aminothiazole-4-carboxylate on Copper in 1M HCl
| Inhibitor Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 100 | 40 | Increases with concentration | chemicalbook.com |
| 200 | 40 | Increases with concentration | chemicalbook.com |
| 300 | 40 | Increases with concentration | chemicalbook.com |
| 400 | 40 | High | chemicalbook.com |
| 100-400 | 50 & 60 | Efficiency decreases with increasing temperature | chemicalbook.com |
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Pathways
The classical synthesis of ethyl 4-aminothiazole-2-carboxylate and its derivatives often involves the Hantzsch thiazole (B1198619) synthesis, which is a condensation reaction between an α-haloketone and a thioamide. iucr.orgresearchgate.net A common method involves reacting ethyl bromopyruvate with thiourea (B124793). nih.govchemicalbook.com While effective, there is an ongoing effort to develop more efficient, environmentally friendly, and versatile synthetic routes.
Future research in this area is likely to focus on:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for Hantzsch-type reactions. wikipedia.org
One-pot multi-component reactions: Designing synthetic strategies that combine multiple reaction steps into a single operation can enhance efficiency and reduce waste. wikipedia.org
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved scalability and safety of synthetic processes.
Catalytic methods: The development of novel catalysts could enable milder reaction conditions and greater functional group tolerance. For instance, the use of copper(II) catalysis has been explored in reactions involving α-thiocyanato ketones to form N-substituted 2-aminothiazoles. researchgate.net
A significant advancement has been the development of a chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea, which provides an efficient route to 2-aminothiazole-5-carboxamides and has been applied to the synthesis of the anti-cancer drug dasatinib. semanticscholar.org
Advanced Computational Studies for Structure-Function Relationships
Computational chemistry plays a pivotal role in understanding the relationship between the molecular structure of this compound derivatives and their biological activity. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are increasingly being employed to guide the design of new and more potent compounds.
Key areas for future computational research include:
Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets. For example, docking studies have been used to understand the interaction of 2-aminothiazole (B372263) derivatives with the active sites of bacterial and fungal pathogens. researchgate.netnih.gov
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure and reactivity of molecules, helping to rationalize experimental observations and predict the properties of new analogues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of newly designed molecules. nih.govexcli.de
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Discovery of New Biological Targets and Mechanisms
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov Future research will continue to explore new therapeutic applications for this class of compounds.
Emerging areas of investigation include:
Anticancer Activity: Several studies have reported the potent anticancer activity of 2-aminothiazole derivatives. nih.govnih.gov For example, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate has shown significant activity against leukemia cell lines. nih.gov Future work will focus on identifying the specific molecular targets and signaling pathways responsible for these effects.
Antimicrobial and Antifungal Activity: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. Derivatives of this compound have shown promise in this area, and ongoing research aims to optimize their activity against a range of pathogens. researchgate.netcbijournal.com
Inducers of Pluripotency: A derivative, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (termed O4I2), has been identified as a potent inducer of Oct3/4 expression, a key transcription factor in pluripotent stem cells. This discovery opens up new avenues for the development of small molecules for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). acs.orgnih.gov
Integration into Complex Chemical Systems and Peptidomimetics
The versatile nature of the this compound scaffold makes it an attractive component for incorporation into more complex molecular architectures.
Future directions in this area include:
Hybrid Molecules: Combining the 2-aminothiazole core with other pharmacophores is a promising strategy for developing new drugs with enhanced activity and selectivity. researchgate.net
Peptidomimetics: The thiazole ring can serve as a bioisosteric replacement for peptide bonds, leading to the development of peptidomimetics with improved metabolic stability and oral bioavailability. Thiazole-conjugated amino acid derivatives have been synthesized and evaluated for their cytotoxic activity. researchgate.net
Supramolecular Chemistry: The ability of the 2-aminothiazole moiety to participate in hydrogen bonding makes it a useful building block for the construction of self-assembling supramolecular structures. iucr.org
Design and Synthesis of Next-Generation Analogues for Specific Research Objectives
The design and synthesis of novel analogues of this compound with tailored properties will continue to be a major focus of research. By systematically modifying the substituents at various positions of the thiazole ring, researchers can fine-tune the biological activity and physicochemical properties of these compounds. nih.gov
Key strategies for the design of next-generation analogues include:
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are crucial for understanding how different structural features influence biological activity. iucr.orgnih.gov For instance, research has shown that the nature of the substituent at the 2-amino group can significantly impact the anticancer and antimicrobial properties of these compounds. nih.govcbijournal.com
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create more potent lead compounds.
Click Chemistry: The use of "click" reactions can facilitate the rapid and efficient synthesis of diverse libraries of 2-aminothiazole derivatives for high-throughput screening.
The continued exploration of these research avenues will undoubtedly lead to the discovery of new and improved this compound derivatives with a wide range of applications in medicine, agriculture, and materials science. chemimpex.com
Q & A
Q. What are the common synthetic routes for Ethyl 4-aminothiazole-2-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a substituted thiazole precursor (e.g., 2-aminothiazole derivatives) with ethyl chlorooxoacetate in ethanol or toluene, catalyzed by acetic acid or methylsulfonic acid. For example, analogous syntheses of thiazole-carboxylates employ reflux in ethanol with glacial acetic acid (5–10 drops) for 4–6 hours, followed by solvent evaporation and purification via flash chromatography (silica gel, EtOAC/cyclohexane) . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity to enhance yield (typically 37–60%) .
Q. What analytical techniques are used to characterize this compound?
Characterization relies on:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., ethyl ester signals at δ ~4.2–4.4 ppm and ~1.3–1.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings, critical for structural validation .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reactivity indices. For example, exact-exchange terms in DFT improve accuracy in predicting atomization energies (average deviation ~2.4 kcal/mol) and ionization potentials, aiding in understanding electrophilic/nucleophilic sites . Applications include optimizing substituent effects on the thiazole ring’s electron density for drug design .
Q. What role does this compound play in medicinal chemistry, and how are its bioactivity mechanisms studied?
As a scaffold, it interacts with biological targets (e.g., enzymes, receptors) via hydrogen bonding and π-π stacking. For instance, triazole-thiazole hybrids exhibit antiviral activity by inhibiting viral protease via binding pocket interactions . Mechanistic studies involve:
Q. How are crystallographic data (e.g., SHELX) used to resolve structural ambiguities in thiazole derivatives?
SHELX refines X-ray diffraction data to determine bond lengths, angles, and non-covalent interactions. For example, intramolecular hydrogen bonds (N–H⋯O) in ethyl 4-benzamido-triazole-3-carboxylate stabilize its conformation, while twisted phenyl rings (dihedral angles ~39–84°) impact solubility . SHELXL’s robust algorithms handle high-resolution or twinned data, enabling precise structural validation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
